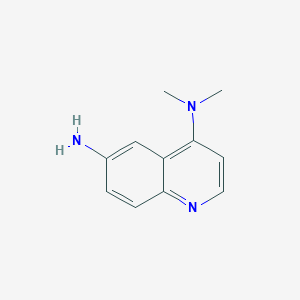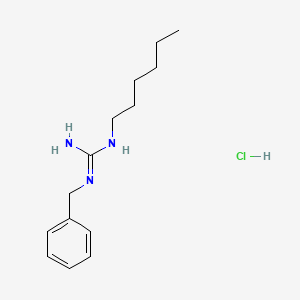![molecular formula C9H15N3O2 B3018194 Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate CAS No. 2247206-63-7](/img/structure/B3018194.png)
Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate , also known by its IUPAC name methyl {[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride , is a chemical compound with the molecular formula C₈H₁₃N₃O₂·HCl . It falls under the category of organic compounds and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate involves the condensation of 1-propylpyrazol-3-amine with chloroacetic acid methyl ester . The reaction proceeds under specific conditions, leading to the formation of the target compound. Detailed synthetic pathways and optimization strategies have been explored in the literature .
Molecular Structure Analysis
The molecular structure of Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate consists of a central acetate moiety linked to a 1-propylpyrazol-3-amine group. The pyrazole ring contributes to its unique properties, and the methyl ester provides stability. The hydrochloride salt form enhances solubility and bioavailability .
Chemical Reactions Analysis
Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified pharmacological profiles .
Propriétés
IUPAC Name |
methyl 2-[(1-propylpyrazol-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-6-4-8(11-12)10-7-9(13)14-2/h4,6H,3,5,7H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQZQDKIOBTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)
![3-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B3018122.png)



![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3018129.png)


![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)